![molecular formula C8H12ClN5S B1620711 ([IMINO(2-MERCAPTOANILINO)METHYL]AMINO)METHANIMIDAMIDE HYDROCHLORIDE CAS No. 41283-83-4](/img/structure/B1620711.png)
([IMINO(2-MERCAPTOANILINO)METHYL]AMINO)METHANIMIDAMIDE HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([IMINO(2-MERCAPTOANILINO)METHYL]AMINO)METHANIMIDAMIDE HYDROCHLORIDE is a chemical compound with the molecular formula C8H12ClN5S and a molecular weight of 245.73 g/mol . It is known for its unique structure, which includes an imino group, a mercaptoanilino group, and a methanimidamide group. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of ([IMINO(2-MERCAPTOANILINO)METHYL]AMINO)METHANIMIDAMIDE HYDROCHLORIDE typically involves the reaction of 2-mercaptoaniline with cyanamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt of the compound . The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the desired product. Industrial production methods may involve scaling up this synthetic route and employing continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
([IMINO(2-MERCAPTOANILINO)METHYL]AMINO)METHANIMIDAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Wissenschaftliche Forschungsanwendungen
([IMINO(2-MERCAPTOANILINO)METHYL]AMINO)METHANIMIDAMIDE HYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of ([IMINO(2-MERCAPTOANILINO)METHYL]AMINO)METHANIMIDAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The mercapto group can form covalent bonds with thiol groups in proteins, while the imino group can interact with nucleophilic sites. These interactions can disrupt normal cellular processes and lead to the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
([IMINO(2-MERCAPTOANILINO)METHYL]AMINO)METHANIMIDAMIDE HYDROCHLORIDE is unique due to its combination of functional groups. Similar compounds include:
2-Mercaptoaniline: Lacks the imino and methanimidamide groups.
Cyanamide: Lacks the mercaptoanilino group.
Guanidine derivatives:
Eigenschaften
CAS-Nummer |
41283-83-4 |
---|---|
Molekularformel |
C8H12ClN5S |
Molekulargewicht |
245.73 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-2-(2-sulfanylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C8H11N5S.ClH/c9-7(10)13-8(11)12-5-3-1-2-4-6(5)14;/h1-4,14H,(H6,9,10,11,12,13);1H |
InChI-Schlüssel |
BMGGNODBBMNANE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=C(N)N=C(N)N)S.Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)N=C(N)N=C(N)N)S.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.